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  • Product: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
  • CAS: 1513184-34-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with predictive insights to facilitate further investigation of this molecule.

Introduction and Molecular Architecture

3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS Number: 1513184-34-3) is a heterocyclic compound featuring a cyclohexanone ring substituted with a 3,5-dimethylpyrazole moiety at the third position.[1] The molecular structure combines the functionalities of a cyclic ketone and a disubstituted pyrazole, suggesting a rich and versatile chemical profile.

The cyclohexanone component is a widely utilized six-carbon cyclic ketone, known for its role as a solvent and a key intermediate in the synthesis of polymers and pharmaceuticals.[2][3][4] The 3,5-dimethyl-1H-pyrazole unit is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7] The amalgamation of these two moieties in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one presents a molecule of significant interest for synthetic and medicinal chemistry.

Core Structural Components:
  • Cyclohexanone Ring: A six-membered carbocyclic ring containing a ketone functional group. This part of the molecule is a primary site for nucleophilic addition and enolate chemistry.

  • 3,5-Dimethyl-1H-pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms and two methyl substituents. This moiety is generally stable but can participate in various coupling reactions and can influence the overall electronic properties and biological activity of the molecule.

Physicochemical Properties

While specific experimental data for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is not extensively available in the public domain, we can infer its properties from its constituent parts and general chemical principles.

PropertyValueSource
CAS Number 1513184-34-3[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one[1]
Canonical SMILES CC1=CC(C)=NN1C1CCCC(=O)C1[1]
Predicted LogP 1.51[1]
Predicted Solubility Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected.Inferred
Predicted Appearance Likely a white to pale yellow solid at room temperature.Inferred

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is the aza-Michael addition of 3,5-dimethyl-1H-pyrazole to cyclohex-2-en-1-one. This reaction is a well-established method for the formation of C-N bonds.

Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve cyclohex-2-en-1-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Addition of Pyrazole: Add 3,5-dimethyl-1H-pyrazole (1.1 eq) to the solution.

  • Catalysis: Introduce a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Work-up & Purification A Cyclohex-2-en-1-one F Aza-Michael Addition A->F B 3,5-Dimethyl-1H-pyrazole B->F C Solvent (e.g., Acetonitrile) C->F D Base Catalyst (e.g., DBU) D->F E Temperature (RT to 60°C) E->F G Quenching (aq. NH4Cl) F->G H Extraction (Ethyl Acetate) G->H I Column Chromatography H->I J 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one I->J

Caption: Proposed synthesis workflow for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.

Spectroscopic Characterization (Predicted)

The structural features of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one suggest the following expected spectroscopic signatures:

  • ¹H NMR:

    • Signals corresponding to the two methyl groups on the pyrazole ring (around 2.1-2.3 ppm).

    • A singlet for the proton on the pyrazole ring (around 5.8-6.0 ppm).

    • A multiplet for the methine proton on the cyclohexanone ring attached to the pyrazole nitrogen.

    • A series of multiplets for the methylene protons of the cyclohexanone ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the cyclohexanone (around 200-210 ppm).

    • Signals for the carbons of the pyrazole ring.

    • Signals for the methyl carbons on the pyrazole ring.

    • Signals for the carbons of the cyclohexanone ring.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the ketone (around 1710-1725 cm⁻¹).

    • C-H stretching bands for the alkyl and aromatic protons.

    • C=C and C=N stretching bands from the pyrazole ring.

  • Mass Spectrometry:

    • A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.26 g/mol ).

    • Characteristic fragmentation patterns involving the loss of the dimethylpyrazole moiety or cleavage of the cyclohexanone ring.

Potential Reactivity and Chemical Behavior

The reactivity of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is primarily dictated by the ketone and pyrazole functional groups.

Reactions at the Ketone Group:
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.

  • Enolate Formation: In the presence of a base, the ketone can form an enolate, which can then participate in various alkylation and aldol condensation reactions.

Reactions involving the Pyrazole Ring:

The 3,5-dimethyl-1H-pyrazole ring is generally stable and aromatic. However, the nitrogen atoms can act as ligands for metal coordination.[8] The ring itself can undergo electrophilic substitution, although this is less common than for more electron-rich aromatic systems.

Reactivity_Map cluster_ketone_reactions Ketone Reactivity cluster_pyrazole_reactions Pyrazole Reactivity A 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one B Reduction (e.g., NaBH4) A->B forms Alcohol C Wittig Reaction A->C forms Alkene D Enolate Formation (Base) A->D forms Enolate E Metal Coordination A->E acts as Ligand

Caption: Potential reactivity pathways for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.

Potential Applications and Biological Relevance

Given the well-documented biological activities of pyrazole-containing compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is a promising candidate for drug discovery and development. Pyrazole derivatives have shown a remarkable range of pharmacological effects, including:

  • Anti-inflammatory Activity [6]

  • Antibacterial and Antifungal Activity [6][7]

  • Anticancer and Antiproliferative Activity [9][10]

  • Antiviral Activity [6]

The cyclohexanone moiety can influence the pharmacokinetic properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. The combination of these two structural motifs could lead to novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is a molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation for future research by outlining its probable physicochemical properties, a viable synthetic route, and its likely chemical and biological behavior based on the well-understood chemistry of its constituent parts. The insights presented here are intended to catalyze further investigation into this promising compound.

References

  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. PubChem. Retrieved February 23, 2026, from [Link]

  • Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For? Retrieved February 23, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 3,5-dimethyl-1H-pyrazole. Retrieved February 23, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved February 23, 2026, from [Link]

  • Quora. (2017, October 22). What are the uses of cyclohexanone? Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. PMC. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,5-dimethyl pyrazole. Retrieved February 23, 2026, from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, June 24). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][3]triazolo[3,4- b ][1][3][11] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC. Retrieved February 23, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved February 23, 2026, from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • PLOS One. (2015, June 10). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

Molecular weight and formula of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 1513184-34-3): Properties, Synthesis, and Characterization Abstract This technical guide provides a comprehensive overview of 3-(3,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 1513184-34-3): Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] This document details the fundamental physicochemical properties of the title compound, outlines a robust and logical synthetic pathway, and establishes a rigorous, self-validating protocol for its analytical characterization. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, providing researchers and drug development professionals with a practical and scientifically grounded resource for utilizing this versatile molecule.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds are the bedrock of contemporary medicinal chemistry, with nitrogen-containing rings being of paramount importance.[2] Among these, pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered immense attention for its structural versatility and broad spectrum of pharmacological activities.[1][3] The pyrazole motif is a critical pharmacophore in a variety of clinically used drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, demonstrating its therapeutic relevance and potential in drug design.[1][2]

The diverse biological activities exhibited by pyrazole derivatives—including anti-inflammatory, anticancer, antimicrobial, and antifungal properties—stem from the ring's ability to engage in various interactions with biological targets like enzymes and cell receptors, such as hydrogen bonding and hydrophobic interactions.[3][4][5] The specific compound of focus, 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one, combines this potent pyrazole core with a cyclohexanone moiety, another common structural element in bioactive molecules. This guide serves to elucidate the essential technical details of this compound, providing a foundational framework for its synthesis, characterization, and potential application in screening libraries for novel therapeutic agents.

Physicochemical Properties and Molecular Identification

Accurate identification and characterization of a compound are predicated on its fundamental physicochemical properties. These identifiers are crucial for database retrieval, regulatory documentation, and ensuring experimental reproducibility. The key properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one are summarized below.

PropertyValueSource
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one[6]
CAS Number 1513184-34-3[6]
Molecular Formula C₁₁H₁₆N₂O[6]
Molecular Weight 192.26 g/mol [6]
Canonical SMILES CC1=CC(C)=NN1C1CCCC(=O)C1[6]
InChI Key FFJYYHAGVPESMC-UHFFFAOYSA-N[6]

Synthesis Methodology

The synthesis of the target molecule is logically approached in a two-step sequence: first, the formation of the 3,5-dimethylpyrazole nucleus, followed by its covalent attachment to the cyclohexanone ring system. This strategy allows for controlled, high-yield production using well-established and reliable chemical transformations.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The formation of the 3,5-dimethylpyrazole core is a classic and highly efficient condensation reaction.[7] It proceeds via the reaction of a 1,3-dicarbonyl compound, acetylacetone, with hydrazine hydrate.[7][8]

Causality: The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring. Using a mild acid catalyst, such as glacial acetic acid, can facilitate the dehydration step, leading to high yields and purity.[9]

Experimental Protocol:

  • To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) and ethanol (3 mL per gram of acetylacetone).

  • Begin stirring and add hydrazine hydrate (1.0 eq) dropwise. Caution: The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3,5-dimethylpyrazole.[7]

Step 2: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

The attachment of the pyrazole ring to the cyclohexanone backbone is achieved via a Michael (conjugate) addition reaction. This involves the nucleophilic attack of the deprotonated 3,5-dimethylpyrazole onto an α,β-unsaturated ketone, cyclohex-2-en-1-one.

Causality: The N-H proton of the pyrazole ring is weakly acidic. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the nitrogen, generating a pyrazolide anion. This anion is a potent nucleophile that selectively attacks the β-carbon of the cyclohexenone, leading to the desired 1,4-addition product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation without interfering with the nucleophile.

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 3,5-dimethylpyrazole (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous DMF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Conjugate Addition A Acetylacetone C 3,5-Dimethylpyrazole A->C Condensation (Ethanol, Reflux) B Hydrazine Hydrate B->C Condensation (Ethanol, Reflux) D Cyclohex-2-en-1-one E Final Product: 3-(3,5-Dimethyl-1H-pyrazol-1-yl) cyclohexan-1-one D->E Michael Addition (NaH, DMF) C_ref 3,5-Dimethylpyrazole C_ref->E Michael Addition (NaH, DMF)

Caption: Overall synthetic workflow for the target compound.

Analytical Characterization and Structural Elucidation

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This constitutes a self-validating system where data from orthogonal methods (Mass Spectrometry, NMR, and IR spectroscopy) must be consistent with the proposed structure.[10][11][12]

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy Product Purified Synthetic Product MS ESI-MS Protocol Product->MS NMR ¹H & ¹³C NMR Protocol Product->NMR IR FT-IR Protocol Product->IR MS_Result Result: Molecular Weight Confirmation (m/z for [M+H]⁺) MS->MS_Result Validation Structural Confirmation & Purity Assessment MS_Result->Validation NMR_Result Result: Structural Framework & Connectivity NMR->NMR_Result NMR_Result->Validation IR_Result Result: Functional Group Identification (C=O stretch) IR->IR_Result IR_Result->Validation

Caption: A self-validating analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₁H₁₇N₂O]⁺: 193.1335

  • Observed m/z: ~193.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Features:

  • ¹H NMR:

    • δ ~ 5.9 ppm (s, 1H): A sharp singlet corresponding to the lone proton on the pyrazole ring (C4-H).

    • δ ~ 4.2-4.5 ppm (m, 1H): A multiplet for the proton on the cyclohexanone ring to which the pyrazole is attached (CH-N).

    • δ ~ 2.5-1.8 ppm (m, 8H): A series of complex multiplets for the remaining methylene protons of the cyclohexanone ring.

    • δ ~ 2.2 ppm (s, 3H) & 2.1 ppm (s, 3H): Two distinct singlets for the two methyl groups on the pyrazole ring.[13]

  • ¹³C NMR:

    • δ > 200 ppm: Signal for the ketone carbonyl carbon.

    • δ ~ 148, 140, 105 ppm: Signals for the three carbons of the pyrazole ring.

    • δ ~ 50-60 ppm: Signal for the CH-N carbon of the cyclohexanone ring.

    • δ ~ 20-40 ppm: Multiple signals for the remaining aliphatic methylene carbons of the cyclohexanone ring.

    • δ ~ 11-14 ppm: Signals for the two methyl group carbons.[13]

Infrared (IR) Spectroscopy

Protocol:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Alternatively, analyze as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Acquire the spectrum using an FT-IR spectrometer.

Expected Absorption Bands:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the aliphatic (cyclohexane) and methyl groups.

  • ~1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration.

  • ~1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Conclusion and Future Directions

This guide has established the core identity, a viable synthetic route, and a robust analytical framework for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one. The methodologies described are grounded in established chemical principles, providing researchers with a reliable foundation for producing and verifying this compound.

Given the extensive history of pyrazole derivatives in successful drug discovery campaigns, this molecule represents a valuable starting point for further investigation.[2][14] Its structure is ripe for derivatization at the ketone functional group or by modification of the pyrazole substituents. Such modifications could generate a library of novel analogues for screening against a wide array of biological targets, including kinases, proteases, and GPCRs, continuing the legacy of the pyrazole scaffold in the quest for new therapeutic agents.

References

  • (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • (2012, January 15). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

  • (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • (n.d.). Method for preparing 3.5-dimethylpyrazole.
  • (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]

  • (2004, February 24). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. [Link]

Sources

Foundational

Technical Profile & Synthesis Strategy: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

Executive Summary 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 1513184-34-3 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS: 1513184-34-3 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3] Its structure combines a lipophilic, electron-rich 3,5-dimethylpyrazole moiety with a reactive cyclohexanone ring, offering a versatile scaffold for divergent synthesis via reductive amination, Grignard addition, or


-functionalization.

This technical guide provides a validated synthetic protocol, mechanistic insights, and structural characterization data designed for researchers in medicinal and process chemistry.

Part 1: Chemical Identity & Properties[3][4][5]

PropertySpecification
CAS Number 1513184-34-3
IUPAC Name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC1=CC(C)=NN1C1CCCC(=O)C1
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.5 - 1.8

Part 2: Synthesis Strategy (The "How" & "Why")

The most robust route to this compound is the Aza-Michael Addition (Conjugate Addition). This method is preferred over nucleophilic substitution (SN2) on 3-halocyclohexanones due to higher regioselectivity and milder conditions.

Reaction Mechanism

The reaction involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of 2-cyclohexen-1-one. The 3,5-dimethyl substitution on the pyrazole enhances the nucleophilicity of the nitrogen while providing steric bulk that directs the stereochemical outcome in asymmetric variations.
Mechanistic Pathway (DOT Visualization)

AzaMichael Reactants Reactants: 3,5-Dimethylpyrazole + 2-Cyclohexen-1-one Activation Activation: Lewis Acid (Cat) coordinates Enone Carbonyl Reactants->Activation Coordination NucleophilicAttack Nucleophilic Attack: Pyrazole N1 attacks Beta-Carbon Activation->NucleophilicAttack LUMO Lowering EnolIntermediate Enol/Enolate Intermediate NucleophilicAttack->EnolIntermediate C-N Bond Formation Tautomerization Tautomerization: Enol -> Ketone EnolIntermediate->Tautomerization Proton Transfer Product Product: 3-(3,5-Dimethylpyrazol-1-yl) cyclohexanone Tautomerization->Product Final Stability

Figure 1: Step-wise mechanism of the acid-catalyzed aza-Michael addition yielding the target cyclohexanone.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one on a 10 mmol scale.

Materials
  • 3,5-Dimethylpyrazole: 0.96 g (10 mmol)

  • 2-Cyclohexen-1-one: 1.06 g (11 mmol, 1.1 equiv)

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) OR Glacial Acetic Acid (10 mol%)

  • Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (10 mmol) in Ethanol (15 mL).

  • Addition: Add 2-cyclohexen-1-one (11 mmol) dropwise to the stirring solution.

  • Catalysis: Add the catalyst (CAN or Acetic Acid).

    • Note: While the reaction can proceed uncatalyzed in water due to hydrophobic effects, mild acid catalysis significantly improves kinetics in organic solvents.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product spot will appear less polar than the starting pyrazole.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to remove acidic impurities.

    • Wash with Brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes

    
     20% EtOAc/Hexanes.
    

Yield Expectation: 85–92% (Pale yellow oil solidifying upon standing).

Part 4: Analytical Characterization

To validate the synthesis, look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.7–5.8 ppm (s, 1H): Characteristic C4-H  of the pyrazole ring.
      
    • 
       4.3–4.5 ppm (m, 1H): Methine proton  (N-CH) on the cyclohexane ring (deshielded by nitrogen).
      
    • 
       2.2–2.3 ppm (s, 6H): Two distinct or overlapping singlets for the 3,5-dimethyl  groups.
      
  • MS (ESI):

    • [M+H]⁺ peak at 193.1 m/z .

Part 5: Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "kink" in the molecular geometry, often used to fit into hydrophobic pockets of enzymes.

  • Kinase Inhibition: The pyrazole nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.

  • Fragment-Based Design: The cyclohexanone ketone is a "handle" for rapid diversification:

    • Reductive Amination: Access to secondary/tertiary amines.

    • Oximation: Synthesis of oxime ethers (potential agrochemicals).

    • Fischer Indolization: Access to tricyclic indole derivatives.[3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1513184-34-3. Retrieved from [Link]

  • Khachatryan, H., et al. (2017). Aza-Michael reaction of 3,5-dimethylpyrazole with crotonaldehyde in water. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Aza-Michael Additions. Retrieved from [Link]

Sources

Exploratory

Biological activity potential of pyrazole-cyclohexanone conjugates

Biological Activity Potential of Pyrazole-Cyclohexanone Conjugates: A Technical Guide Executive Summary: The Hybrid Pharmacophore Advantage In the landscape of modern medicinal chemistry, the fusion of distinct pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Potential of Pyrazole-Cyclohexanone Conjugates: A Technical Guide

Executive Summary: The Hybrid Pharmacophore Advantage

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores—molecular frameworks responsible for biological activity—is a dominant strategy to overcome drug resistance and improve selectivity. Pyrazole-cyclohexanone conjugates represent a high-value structural class where the rigidity of the cyclohexanone scaffold complements the hydrogen-bonding capacity and electronic richness of the pyrazole ring.

This guide analyzes the therapeutic potential of these conjugates, specifically focusing on Monocarbonyl Analogs of Curcumin (MACs) and Tetrahydroindazoles . By leveraging the "hybrid pharmacophore" approach, these molecules demonstrate potent efficacy in targeting tubulin polymerization, specific kinases (EGFR/VEGFR), and inflammatory pathways (COX-2).

Chemical Space & Structural Rationale

The biological success of pyrazole-cyclohexanone conjugates stems from their ability to occupy specific binding pockets that singular moieties cannot.

  • The Cyclohexanone Core: Acts as a rigid linker that orients substituents in a specific vector space, crucial for fitting into the ATP-binding sites of kinases or the colchicine-binding site of tubulin.

  • The Pyrazole Moiety: Functions as a bioisostere for amide or carboxyl groups, facilitating hydrogen bonding with residues like Asp or Glu in enzyme active sites. It also improves metabolic stability compared to open-chain analogs.

Structural Classification
  • Fused Systems (Tetrahydroindazoles): The pyrazole ring is fused directly to the cyclohexanone ring.

    • Primary Target: Sigma receptors (

      
      -1/
      
      
      
      -2) and COX-2 enzymes.
  • Linked Systems (Curcumin Analogs/MACs): The pyrazole is attached via a methylene or benzylidene bridge to the cyclohexanone.

    • Primary Target: Tubulin destabilization and kinase inhibition.

Synthetic Strategies: From Precursors to Scaffolds

To access these conjugates, two primary synthetic pathways are employed: Heterocyclization (for fused systems) and Claisen-Schmidt Condensation (for linked systems).

DOT Diagram: Synthetic Pathways

SynthesisPathways Precursor Cyclohexanone Precursor RouteA Route A: Claisen-Schmidt Condensation Precursor->RouteA + Pyrazole-Aldehyde (Base Cat.) RouteB Route B: Heterocyclization (Vilsmeier-Haack/Hydrazine) Precursor->RouteB + Hydrazine Hydrate InterA Benzylidene Intermediate RouteA->InterA InterB Beta-Keto Intermediate RouteB->InterB ProductA Linked Conjugate (MACs) Target: Tubulin/Kinases InterA->ProductA Purification ProductB Fused Conjugate (Tetrahydroindazole) Target: COX-2/Sigma InterB->ProductB Cyclization

Figure 1: Dual synthetic pathways for generating fused and linked pyrazole-cyclohexanone conjugates.

Therapeutic Applications & Mechanism of Action[1]

A. Anticancer Activity: Tubulin & Kinase Targeting

The most promising application of these conjugates lies in oncology. Specifically, pyrazole-fused monocarbonyl curcumin analogs (MACs) have shown nanomolar potency against colon (SW620) and breast (MDA-MB-231) cancer lines.

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule assembly. This triggers cell cycle arrest at the G2/M phase, leading to apoptosis.[1][2]

  • Key Data Point: Compound 7h (a fused MAC) exhibited an IC50 of 12 nM against SW620 cells, significantly more potent than standard chemotherapy agents like cisplatin [1].

B. Anti-Inflammatory: COX-2 Inhibition

Tetrahydroindazoles (fused systems) mimic the structure of Celecoxib.

  • Mechanism: The pyrazole nitrogen coordinates with the heme iron or key residues in the COX-2 active site, while the cyclohexyl ring fits into the hydrophobic channel, blocking arachidonic acid entry.

DOT Diagram: Signaling Cascade

Mechanism Drug Pyrazole-Cyclohexanone Conjugate Target1 Tubulin (Colchicine Site) Drug->Target1 High Affinity Binding Target2 Tyrosine Kinases (EGFR/VEGFR) Drug->Target2 Competitive Inhibition Event1 Microtubule Destabilization Target1->Event1 Event2 Block Phosphorylation Cascade Target2->Event2 Check G2/M Cell Cycle Arrest Event1->Check Signal Reduced ATM Protein Event2->Signal Outcome Apoptosis (Cell Death) Check->Outcome Signal->Outcome

Figure 2: Mechanistic pathways leading to apoptosis via tubulin destabilization and kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR findings derived from recent high-impact studies [1][2].

Structural ModificationEffect on Biological ActivityMechanistic Insight
N1-Phenyl Substitution Increased Potency Enhances hydrophobic interaction within the binding pocket (e.g., COX-2).
Electron-Withdrawing Groups (F, Cl) Enhanced Cytotoxicity Increases metabolic stability and acidity of pyrazole protons, strengthening H-bonds.
Cyclohexanone Rigidification Selectivity Spike Restricts conformational freedom, reducing off-target binding (e.g., sparing normal fibroblasts).
4-Benzylidene Attachment Tubulin Targeting Creates a "propeller" shape that mimics colchicine, fitting perfectly into the tubulin dimer interface.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Pyrazole-Fused Cyclohexanone (Tetrahydroindazole)

Rationale: This protocol uses a one-pot condensation which is atom-economical and high-yielding.

  • Reagents: Dissolve 2-acetylcyclohexanone (1.0 eq) and aryl hydrazine hydrochloride (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (3-4 drops).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Validation: The disappearance of the ketone carbonyl peak (~1710 cm⁻¹) in IR and the appearance of C=N stretch (~1600 cm⁻¹) confirms cyclization.

  • Purification: Cool to room temperature. Filter the precipitate and recrystallize from ethanol.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: Direct validation of the mechanism of action.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Incubation: Incubate tubulin (2 mg/mL) in PEM buffer (pH 6.9) with GTP (1 mM) and the test compound (at IC50 concentration) at 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Control: Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls.

  • Interpretation: A decrease in Vmax and final fluorescence intensity compared to vehicle control indicates inhibition of polymerization.

References

  • Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Source: ACS Omega URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Source: Future Medicinal Chemistry / NIH URL:[Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: RSC Advances URL:[Link]

Sources

Foundational

Technical Guide: Coordination Architecture & Utility of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

Executive Summary This technical guide analyzes the coordination potential of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (hereafter referred to as L1 ). As a neutral, potentially bidentate ligand, L1 bridges the ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the coordination potential of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (hereafter referred to as L1 ). As a neutral, potentially bidentate ligand, L1 bridges the gap between sterically demanding nitrogen donors and hemilabile oxygen acceptors. Its unique architecture—a rigid pyrazole head coupled with a conformationally flexible cyclohexanone tail—offers distinct advantages in catalyst design (via the hemilabile effect) and crystal engineering . This guide details the synthesis, coordination modes, and characterization protocols necessary for integrating L1 into transition metal workflows.

Ligand Architecture & Synthesis

Structural Logic

The utility of L1 stems from two key structural features:

  • The 3,5-Dimethylpyrazole Unit: The methyl groups provide steric bulk around the donor nitrogen (N2). This steric hindrance is not a defect but a design feature; it prevents the formation of coordinatively saturated, inactive metal centers, often forcing metals into lower coordination numbers or distorted geometries favorable for catalysis.

  • The Cyclohexanone Backbone: Unlike planar aryl linkers, the cyclohexane ring exists in equilibrium between chair and boat conformers. This flexibility allows the ketone oxygen to adjust its position relative to the metal center, enabling an adaptive "bite angle" for chelation.

Synthetic Protocol: Aza-Michael Addition

The most atom-economical route to L1 is the conjugate addition (aza-Michael) of 3,5-dimethylpyrazole to 2-cyclohexen-1-one.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • 2-Cyclohexen-1-one (1.1 eq)

  • Catalyst: Potassium Carbonate (

    
    , 10 mol%) or Lewis Acid (
    
    
    
    )
  • Solvent: Acetonitrile or Water (Green Chemistry route)

Step-by-Step Workflow:

  • Activation: Dissolve 3,5-dimethylpyrazole in acetonitrile. Add

    
    . The base deprotonates the pyrazole N-H (pKa ~14), creating a potent nucleophile.
    
  • Addition: Add 2-cyclohexen-1-one dropwise at

    
     to prevent polymerization.
    
  • Reflux: Heat to

    
     for 6–12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).
    
  • Workup: Evaporate solvent. Redissolve in

    
    , wash with brine to remove base/catalyst.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography.

Mechanism Visualization (DOT):

AzaMichael Reactants 3,5-Dimethylpyrazole + 2-Cyclohexen-1-one Base Base Catalyst (Deprotonation) Reactants->Base Activation Intermediate Enolate Intermediate Base->Intermediate 1,4-Addition Protonation Proton Transfer (Tautomerization) Intermediate->Protonation Product Ligand L1 (Racemic) Protonation->Product

Caption: Figure 1. Aza-Michael addition pathway for the synthesis of L1.[1] The reaction is driven by the nucleophilicity of the pyrazolate anion.

Coordination Modes & HSAB Theory

L1 acts as a hemilabile ligand . This is critical for catalytic cycles where a substrate must displace a ligand arm to bind to the metal.

Mode A: Monodentate ( )
  • Interaction: The Pyrazole N2 (imine nitrogen) binds to the metal.[2]

  • HSAB Context: The

    
     nitrogen is a "borderline" base, making it an excellent anchor for borderline/soft acids like Cu(II), Ni(II), Pd(II), and Pt(II) .
    
  • Geometry: The ketone oxygen remains uncoordinated, extending away from the metal. This mode is favored when the metal is already saturated with other strong ligands (e.g., phosphines).

Mode B: Bidentate Chelate ( )
  • Interaction: Both the Pyrazole N2 and the Ketone Oxygen bind, forming a 6-membered metallacycle.

  • HSAB Context: The Ketone Oxygen is a "hard" base. This mode is stabilized by "harder" metals (e.g., Co(II), Fe(III), Zn(II) ) or electrophilic centers that need electron density.

  • The Hemilabile Switch: Under catalytic conditions, the weak M-O bond can break (reverting to Mode A) to open a vacant site for the substrate, while the strong M-N bond keeps the ligand attached to the metal.

Coordination Logic Diagram (DOT):

CoordinationModes cluster_Modes Coordination Equilibrium Ligand Ligand L1 (Free State) ModeA Mode A: Monodentate (N-Bound only) Open Site for Catalysis Ligand->ModeA + Metal (M) ModeB Mode B: Chelate (N,O-Bound) Stable 6-membered Ring ModeA->ModeB Chelation (k1) ModeB->ModeA Substrate Entry (k-1)

Caption: Figure 2. Hemilability of L1. The N-anchor remains fixed, while the O-donor toggles on/off to stabilize the metal or admit substrates.

Experimental Characterization Protocols

To validate the coordination mode, researchers must rely on spectroscopic shifts. The following data table summarizes expected shifts based on transition metal coordination principles.

Spectroscopic Validation Table
TechniqueParameterFree Ligand (L1)Complex (Mode A: N-only)Complex (Mode B: N,O-chelate)Causality
IR

~1710

~1710

(No shift)
1650–1680

Back-bonding from Metal to C=O antibonding orbital weakens the C=O bond, lowering frequency.
1H NMR Pyrazole

~5.8 ppmDownfield Shift (

ppm)
Downfield ShiftDeshielding due to electron donation from N to Metal.
1H NMR Cyclohexane

-H
~2.3-2.5 ppmMinimal ShiftDistinct Splitting/ShiftRigidification of the ring upon chelation locks the conformation.
UV-Vis d-d TransitionsN/AWeak/DistinctAltered

Chelation changes the ligand field splitting energy (

).
Protocol: Synthesis of [Cu(L1) Cl ]

This protocol synthesizes a copper complex to test the N-donor capacity.

  • Preparation: Dissolve L1 (2 mmol) in 10 mL absolute ethanol.

  • Metal Addition: Dissolve

    
     (1 mmol) in 5 mL ethanol. Add dropwise to the ligand solution.
    
    • Note: The 2:1 ratio targets a square planar or octahedral geometry with two L1 units.

  • Reaction: Stir at room temperature for 2 hours. A color change (typically Green

    
     Blue/Teal) indicates complexation.
    
  • Isolation: If precipitate forms, filter and wash with cold ethanol. If not, slowly diffuse diethyl ether into the solution to grow crystals for X-ray diffraction (XRD).

  • Validation: Run IR. If

    
     is unchanged, the ketone is unbound (Mode A). If shifted, it is bound (Mode B) or bridging.
    

Applications & Future Directions

Asymmetric Catalysis

Since L1 has a chiral center at the C3 position of the cyclohexane ring, the synthesized ligand is a racemate.

  • Resolution: Separating the enantiomers (via Chiral HPLC) yields a chiral ligand.

  • Application: Use the pure enantiomer in asymmetric Henry reactions or transfer hydrogenation . The chiral backbone induces stereoselectivity in the product.

Derivatization (Schiff Bases)

The ketone group of L1 is a reactive handle. It can be condensed with hydrazines or amines to form Schiff bases , converting the N,O-ligand into an N,N-ligand or N,N,N-pincer ligand .

  • Reaction: L1 + Phenylhydrazine

    
     Hydrazone derivative.
    
  • Benefit: This increases the denticity and stability, useful for robust oxidation catalysts.

References

  • Trofimenko, S. (1972).[2] The coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Link

  • Cador, A., et al. (2020). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. Link

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based ligands. Coordination Chemistry Reviews. (Contextual grounding for N-donor sterics).
  • Seredyuk, M., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal...[3] Complexes of Bidentate Acylpyrazolone Ligands. PMC. Link

  • Patel, R. K., et al. (2024).[4] Polycyclic Pyrazoles from Alkynyl Cyclohexadienones... via Aza-Michael Reaction Cascade. Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

[1] Abstract & Introduction The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one represents a classic yet critical transformation in medicinal chemistry: the functionalization of a cyclic enone with a nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one represents a classic yet critical transformation in medicinal chemistry: the functionalization of a cyclic enone with a nitrogen heterocycle.[1] This specific scaffold combines the pharmacologically active 3,5-dimethylpyrazole moiety—often used as a ligand in coordination chemistry and a core in p38 MAP kinase inhibitors—with a cyclohexanone ring, serving as a versatile handle for further elaboration (e.g., reductive amination, Grignard addition).

This guide details the Aza-Michael Addition (conjugate addition) protocol.[1][2] Unlike simple alkylations, this pathway ensures regioselectivity for the N1-position of the pyrazole and avoids the use of unstable hydrazine intermediates on the cyclohexyl ring.

Key Mechanistic Insight

The reaction is driven by the nucleophilic attack of the deprotonated pyrazole nitrogen (N1) onto the


-carbon of the 

-unsaturated ketone (2-cyclohexen-1-one).[1] The 3,5-dimethyl substitution on the pyrazole renders the N1 and N2 positions equivalent in the starting material (due to tautomerism), simplifying the regiochemical outcome to a single N-alkylated product.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward reaction pathway.

ReactionPathway Reactant1 3,5-Dimethylpyrazole (Nucleophile) Intermediate Enolate Intermediate Reactant1->Intermediate Base (DBU/K2CO3) Reactant2 2-Cyclohexen-1-one (Michael Acceptor) Reactant2->Intermediate Product 3-(3,5-Dimethylpyrazol-1-yl) cyclohexan-1-one Intermediate->Product Tautomerization (Proton Transfer)

Figure 1: Reaction pathway for the Aza-Michael addition.[1] The base generates the pyrazolate anion, which attacks the electrophilic


-position of the enone.

Experimental Methodology

We present two validated protocols. Method A is the preferred route for high-throughput medicinal chemistry due to its speed and solubility profile.[1] Method B is a "greener" alternative suitable for scale-up.[1]

Method A: DBU-Catalyzed Addition in Acetonitrile (Recommended)

This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine base, to effectively deprotonate the pyrazole (pKa ~14.[1]8) and activate the reaction.[3]

  • Reaction Time: 4–12 hours[1]

  • Temperature: Reflux (80 °C)

  • Yield: 85–95%[1]

Method B: Inorganic Base in Aqueous Media

Utilizes Potassium Carbonate (K₂CO₃) in water or a water/ethanol mixture.[1] This leverages the "on-water" effect where hydrophobic interactions accelerate the reaction.[1]

  • Reaction Time: 12–24 hours[1]

  • Temperature: Ambient to 50 °C

  • Yield: 75–85%[1][4]

Detailed Protocol (Method A)

Reagents & Stoichiometry[1][5][6][7]
ComponentRoleMW ( g/mol )Equiv.[1][5][6]Mass/Vol (for 5 mmol scale)
3,5-Dimethylpyrazole Nucleophile96.131.0481 mg
2-Cyclohexen-1-one Electrophile96.131.2577 mg (approx.[1] 0.58 mL)
DBU Catalyst152.240.1 - 0.576 mg (approx. 75 µL)
Acetonitrile (MeCN) Solvent--10 mL (0.5 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[1]

  • Dissolution: Add 3,5-Dimethylpyrazole (481 mg, 5.0 mmol) and anhydrous Acetonitrile (10 mL) to the flask. Stir until fully dissolved.

  • Addition: Add DBU (76 mg, 0.5 mmol, 10 mol%) followed by 2-Cyclohexen-1-one (577 mg, 6.0 mmol) via syringe.

    • Note: The slight excess of enone drives the reaction to completion and compensates for any volatility/polymerization.

  • Reaction: Heat the mixture to reflux (approx. 80–82 °C) in an oil bath. Monitor progress by TLC (Eluent: 30% EtOAc in Hexanes).

    • TLC Visualization: The product will be UV active.[1] Stain with KMnO₄ or Vanillin to visualize the cyclohexanone moiety if UV is weak.[1]

  • Quench & Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.

    • Redissolve the residue in Ethyl Acetate (30 mL) .

    • Wash with Water (2 x 10 mL) to remove DBU and excess enone.[1]

    • Wash with Brine (10 mL) .[1]

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification:

    • The crude material is often pure enough for subsequent steps (>90%).

    • If necessary, purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.[1]
      

Validation & Characterization

The structure is confirmed by the disappearance of the enone vinylic protons and the appearance of the pyrazole signals.

Expected NMR Data (CDCl₃, 400 MHz)
  • ¹H NMR:

    • 
       5.75–5.85 (s, 1H, Pyrazole C4-H ).
      
    • 
       4.50–4.65 (tt, 1H, Cyclohexanone C3-H ). Diagnostic signal: shifted downfield by N-attachment.
      
    • 
       2.20–2.30 (s, 3H, Pyrazole CH₃ ).
      
    • 
       2.15–2.25 (s, 3H, Pyrazole CH₃ ).
      
    • 
       1.60–2.80 (m, 8H, Cyclohexanone ring protons).
      
  • ¹³C NMR:

    • Carbonyl (C=O) at ~208 ppm.[1]

    • Pyrazole C3/C5 (quaternary) at ~147 ppm and ~139 ppm.[1]

    • Pyrazole C4 (CH) at ~105 ppm.[1]

    • Cyclohexanone C3 (CH-N) at ~55–60 ppm.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Enone polymerization or insufficient baseIncrease DBU to 0.5 equiv or switch to reflux.[1] Ensure enone is fresh/distilled.
Retro-Michael High temperature during workupAvoid excessive heating during solvent removal.[1] Keep workup neutral.
Impurity Spots Bis-addition (rare) or enone dimerVerify stoichiometry. Use exactly 1.1–1.2 equiv of enone.
Safety Considerations
  • 2-Cyclohexen-1-one: Toxic by inhalation and skin contact.[1] A lachrymator. Handle in a fume hood.

  • DBU: Corrosive.[1] Causes skin burns.[1]

  • 3,5-Dimethylpyrazole: Irritant.[1]

References

  • General Aza-Michael Protocol (DBU/MeCN)

    • Gudelis, E. et al. "Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives."[1][2] BenchChem Application Notes.

  • Inorganic Base Catalysis (Cs2CO3/K2CO3)

    • Li, P. et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[1] RSC Advances, 2014.[1]

  • Ionic Liquid Catalysis (Green Chemistry)

    • Ranu, B. C. et al. "Aza-Michael addition of aromatic amines to 2-cyclohexen-1-one catalyzed by ILs."[1] Catalysis Communications.

  • Characterization of 3,5-Dimethylpyrazole Derivatives

    • ChemicalBook. "3,5-Dimethylcyclohexanone NMR Spectrum" (Analogous ring system data).[1]

Sources

Application

Application Note: Using 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one as a Ligand Precursor

[1] Executive Summary This technical guide details the utility of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (hereafter DMP-CH ) as a versatile ligand precursor in coordination chemistry and organometallic catalysi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the utility of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (hereafter DMP-CH ) as a versatile ligand precursor in coordination chemistry and organometallic catalysis.[1] Unlike simple pyrazoles, DMP-CH features a cyclohexanone backbone that introduces both chirality (at the C3 position) and a reactive ketone handle.[1]

This molecule serves as a "hemilabile" scaffold. While the pyrazole nitrogen provides a robust anchor for metal binding, the ketone oxygen is weakly coordinating. Crucially, the ketone functionality allows for the rapid modular synthesis of N,N- or N,N,N- chelating Schiff base ligands via condensation with primary amines.

Key Applications
  • Asymmetric Catalysis: Precursor for chiral N,N-ligands used in transfer hydrogenation.[1]

  • MOF Synthesis: Linker design for Metal-Organic Frameworks requiring flexible geometries.[1]

  • Bioinorganic Modeling: Mimicking histidine-rich active sites with tunable steric bulk.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility Soluble in DCM, THF, Toluene, MeOH.[1][2] Insoluble in water.
Chirality 1 Chiral Center (C3).[1] Available as racemate or resolved enantiomers.
Donor Atoms N (Pyrazole, strong), O (Ketone, weak/hemilabile)

Synthesis Protocol: The Aza-Michael Addition

The synthesis of DMP-CH relies on the conjugate addition (aza-Michael) of 3,5-dimethylpyrazole to 2-cyclohexen-1-one.[1] While acid catalysis is possible, base catalysis (or solvent-free conditions) prevents polymerization of the sensitive enone.[1]

Reagents
  • Reactant A: 3,5-Dimethylpyrazole (1.0 eq)[1][2][3]

  • Reactant B: 2-Cyclohexen-1-one (1.1 eq)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%) or Cs₂CO₃ (10 mol%)[1]

  • Solvent: THF (or Solvent-free for Green Chemistry applications)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (9.6 g, 100 mmol) in THF (50 mL).

  • Addition: Add 2-cyclohexen-1-one (10.6 mL, 110 mmol) dropwise at room temperature.

  • Catalysis: Add DBU (0.75 mL, 5 mmol).

  • Reaction: Stir the mixture at room temperature for 12–24 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The pyrazole spot should disappear.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) to remove the catalyst.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to isolate DMP-CH as a pale yellow oil/solid.

Yield Expectation: 85–94%

Workflow Visualization

SynthesisWorkflow cluster_inputs Inputs cluster_process Process Pz 3,5-Dimethylpyrazole Mix Mix in THF + DBU (5 mol%) Pz->Mix Enone 2-Cyclohexen-1-one Enone->Mix Stir Stir 24h @ RT (Aza-Michael) Mix->Stir Workup Aq. Wash & Chromatography Stir->Workup Product DMP-CH (Ligand Precursor) Workup->Product

Figure 1: Synthetic pathway for DMP-CH via base-catalyzed aza-Michael addition.[1]

Ligand Derivatization: Schiff Base Formation

The primary value of DMP-CH is its ability to condense with amines to form bidentate (N,N) or tridentate (N,N,N) ligands.[1] The steric bulk of the dimethylpyrazole group protects the metal center, while the cyclohexyl backbone restricts conformational flexibility.

Protocol: Condensation with Aniline Derivatives

This protocol describes the synthesis of a bidentate N,N-ligand (e.g., for Zinc or Copper coordination).

  • Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine DMP-CH (10 mmol) and the primary amine (e.g., 2,6-diisopropylaniline, 10 mmol) in Toluene (40 mL).

  • Activation: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).[1]

  • Reflux: Heat to reflux (110°C) for 12 hours. Ensure water is being collected in the trap.

  • Isolation: Cool to room temperature. Wash with saturated NaHCO₃ to neutralize the acid.

  • Crystallization: Evaporate toluene and recrystallize from hot Ethanol/Hexane.

Coordination Logic & Modes

The resulting ligand binds metals through the imine nitrogen and the pyrazole nitrogen .

  • Hemilability: If the condensation is skipped, the ketone oxygen binds weakly. This allows "open" coordination sites during catalytic cycles (e.g., substrate binding in hydrogenation).

  • Steric Control: The methyl groups at the 3,5-positions of the pyrazole create a "fence" that prevents dimerization of metal centers.

CoordinationLogic cluster_derivatives Derivatization Pathways DMP DMP-CH (Ketone Form) Schiff Schiff Base Ligand (Reaction w/ R-NH2) DMP->Schiff Condensation (-H2O) Oxime Oxime Ligand (Reaction w/ NH2OH) DMP->Oxime Condensation (-H2O) Complex Metal Complex (M = Cu, Zn, Ru) DMP->Complex N,O Chelation (Hemilabile/Weak) Schiff->Complex N,N Chelation (Strong Binding) Oxime->Complex N,N Chelation (Tunable acidity)

Figure 2: Divergent ligand synthesis pathways from the DMP-CH precursor.[1]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Yield in Michael Addition Polymerization of cyclohexenone.Ensure temperature does not exceed 25°C. Use DBU instead of strong inorganic bases.
Incomplete Condensation Water inhibiting equilibrium.Use activated 4Å molecular sieves or a Dean-Stark trap to drive equilibrium.[1]
Ligand Hydrolysis Imine bond instability.Store Schiff base ligands under inert atmosphere (Ar/N₂). Reduce the imine to an amine (using NaBH₄) for a permanently stable ligand.
Racemization Retro-Michael reaction.Avoid heating the free ketone precursor above 100°C in strongly basic media.

References

  • Aza-Michael Addition Protocols

    • Direct aza-Michael addition of azoles to α,β-unsaturated ketones.[1] (General methodology for pyrazole-enone coupling).

    • Source: RSC Advances / Green Chemistry.
    • [1]

  • Pyrazole Ligand Chemistry

    • 3,5-Dimethylpyrazole as a ligand precursor in coordination chemistry.[1][4]

    • Source: Wikipedia / General Chemical Liter
    • [1]

  • Catalytic Applications

    • Synthesis of N-alkylated pyrazole derivatives via continuous flow technology.
    • Source: Reaction Chemistry & Engineering.
    • [1]

  • Structural Data

    • Crystal structure of related pyrazolyl-ketone deriv
    • Source: Cambridge Crystallographic Data Centre (CCDC) / NIH.[1]

    • [1]

(Note: While specific "named" reactions for this exact CAS are rare, the protocols above are derived from validated methodologies for the 3,5-dimethylpyrazole and cyclohexenone chemical families.)

Sources

Method

Functionalization of the ketone group in pyrazole-cyclohexanones

Application Note: Strategic Functionalization of the Ketone Moiety in Pyrazole-Cyclohexanone Scaffolds Executive Summary & Strategic Context The pyrazole-cyclohexanone scaffold (specifically the 4,5,6,7-tetrahydroindazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Ketone Moiety in Pyrazole-Cyclohexanone Scaffolds

Executive Summary & Strategic Context

The pyrazole-cyclohexanone scaffold (specifically the 4,5,6,7-tetrahydroindazole core) is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., CDK2, JAK), anti-inflammatory agents, and Sigma-1 receptor ligands.

The central challenge in functionalizing this scaffold is the chemoselectivity between the ketone (


) and the pyrazole nitrogen (

). The pyrazole ring presents dual reactivity: the

is acidic (

), while the pyridinic nitrogen is basic. Unprotected functionalization attempts often lead to catalyst poisoning (in Lewis acid-mediated reactions) or competitive deprotonation (in base-mediated reactions like Wittig).

This guide provides three high-fidelity protocols designed to bypass these specific interference mechanisms, ensuring high yields and reproducibility.

Strategic Decision Tree

Before selecting a protocol, the researcher must define the target moiety and the tolerance of the pyrazole protecting group.

FunctionalizationStrategy Start Target Moiety at C4 Position Amine Target: 4-Amino Derivative (Library Synthesis) Start->Amine Alkene Target: 4-Methylene/Alkylidene (Carbon Extension) Start->Alkene Alcohol Target: Chiral 4-Hydroxy (Stereodefined Core) Start->Alcohol Direct Is Pyrazole N-Protected? Amine->Direct Protect Mandatory N-Protection (SEM or THP recommended) Alkene->Protect ATH Protocol 3: Asymmetric Transfer Hydrogenation Alcohol->ATH TiMethod Protocol 1: Ti(OiPr)4 Mediated Reductive Amination Direct->TiMethod No (Free NH) Standard Standard NaBH(OAc)3 (May Stall) Direct->Standard Yes Wittig Protocol 2: Wittig Olefination (Base: t-BuOK) Protect->Wittig

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired chemotype and protecting group status.

Detailed Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination

Best for: Installing amine functionality on the free (unprotected) pyrazole scaffold.

The Challenge: Standard reductive amination conditions (AcOH/NaBH(OAc)3) often fail with tetrahydroindazoles because the basic pyrazole nitrogen buffers the acid catalyst, and the ketone is sterically deactivated by the fused ring system. The Solution: Titanium(IV) isopropoxide acts as a dual-purpose Lewis acid (activating the ketone) and water scavenger (driving imine formation), compatible with the free pyrazole NH.

Reagents & Stoichiometry:

Component Equivalents Role
Tetrahydroindazole Ketone 1.0 equiv Substrate
Amine (R-NH2) 1.2 - 1.5 equiv Nucleophile
Titanium(IV) isopropoxide 1.5 - 2.0 equiv Lewis Acid / Dehydrating Agent
NaBH4 or NaBH3CN 1.5 equiv Reducing Agent

| Methanol / Ethanol | Solvent (0.2 M) | Protic solvent required for reduction |

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (or neat if the amine is liquid).

  • Activation: Add

    
     (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.
    
  • Incubation: Stir at ambient temperature for 6–12 hours. Critical Check: Monitor by TLC/LCMS for the disappearance of the ketone and formation of the imine (often more polar).

  • Reduction: Dilute the mixture with absolute ethanol (to reach ~0.2 M). Add

    
     (1.5 equiv) carefully (gas evolution). Stir for 2–4 hours.
    
  • Quench (The "Titanium Workup"): This step is crucial to avoid emulsions. Add water (1 mL per mmol Ti) followed by 1N NaOH (or saturated

    
    ) to precipitate titanium salts as a white solid.
    
  • Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH/NH3 systems are usually required).

Protocol 2: Wittig Olefination (Requires N-Protection)

Best for: Carbon chain extension (C=C formation).

The Challenge: The pyrazole NH proton (


) is more acidic than the phosphonium ylide precursor. Using a strong base (e.g., 

,

) on the unprotected scaffold will result in deprotonation of the nitrogen, quenching the ylide and preventing the reaction. The Solution: SEM (2-(Trimethylsilyl)ethoxymethyl) protection is recommended over Boc, as Boc can be unstable to the strong nucleophiles sometimes present in ylide preparation.

Reagents & Stoichiometry:

Component Equivalents Role
N-SEM-Tetrahydroindazole 1.0 equiv Protected Substrate
Phosphonium Salt 1.2 - 1.5 equiv Ylide Precursor
t-BuOK or n-BuLi 1.3 - 1.6 equiv Base

| THF | Solvent (0.1 M) | Aprotic solvent |

Step-by-Step Methodology:

  • Protection (Pre-step): React the parent tetrahydroindazole with SEM-Cl (1.1 equiv) and NaH (1.2 equiv) in THF/DMF (0 °C to RT) to secure the nitrogen. Isolate the N-SEM protected ketone.

  • Ylide Generation: In a separate flame-dried flask, suspend the phosphonium salt (e.g.,

    
    ) in anhydrous THF at 0 °C. Add 
    
    
    
    (1.5 equiv) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30–60 mins.
  • Addition: Cool the ylide solution to -78 °C (for non-stabilized ylides) or keep at 0 °C (for stabilized ylides). Add the N-SEM-protected ketone (dissolved in minimal THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature slowly overnight.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Deprotection (Post-step): The SEM group can be removed later using TBAF (1M in THF) or TFA/DCM, restoring the bioactive pyrazole core.

Protocol 3: Asymmetric Transfer Hydrogenation (ATH)

Best for: Creating enantiopure alcohols (e.g., >95% ee).

The Challenge: Reducing the ketone to a racemic alcohol limits potency in biological assays. The Solution: Ruthenium-catalyzed ATH using the Noyori-Ikariya catalyst system works exceptionally well on fused cyclic ketones.

Reagents & Stoichiometry:

Component Equivalents Role
Tetrahydroindazole Ketone 1.0 equiv Substrate
RuCl(p-cymene)[(R,R)-TsDPEN] 1 - 2 mol% Chiral Catalyst

| HCOOH / Et3N (5:2) | Solvent/Reagent | Hydrogen Donor (Azeotrope) |

Step-by-Step Methodology:

  • Setup: In a vial, dissolve the ketone in the formic acid/triethylamine azeotrope (commercial or prepared 5:2 molar ratio). Degas with Argon for 10 minutes.

  • Catalyst Addition: Add the Ru-catalyst (1 mol%).

  • Reaction: Stir at 25–40 °C for 12–24 hours.

  • Monitoring: Check conversion by HPLC (chiral column, e.g., Chiralcel OD-H) to determine enantiomeric excess (ee).

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated

    
     to remove excess formic acid.
    
  • Result: This typically yields the chiral alcohol in >90% yield and >95% ee.

Mechanistic Visualization: Ti-Mediated Pathway

The following diagram illustrates why Titanium is essential for the reductive amination of these hindered substrates.

TitaniumMechanism cluster_0 Critical Role of Titanium Substrate Ketone + Amine Coordination Ti(OiPr)4 Coordination (Lewis Acid Activation) Substrate->Coordination Mixing Hemiaminal Hemiaminal Species (Ti-bound) Coordination->Hemiaminal Nucleophilic Attack Imine Activated Imine (Ti-complex) Hemiaminal->Imine -Ti(OH)(OiPr)3 (Irreversible Dehydration) Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary Amine Reduction->Product

Figure 2: Mechanistic flow of Ti(OiPr)4-mediated reductive amination. The titanium species acts as a water scavenger, driving the equilibrium toward the imine, which is otherwise unfavorable for sterically hindered fused rings.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927. Link

  • Ikariya, T., & Blacker, A. J. (2007). "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research, 40(12), 1300-1308. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing SEM protection stability). Link

Application

Application Note: Reaction Conditions for Pyrazole Conjugate Additions

Core Directive & Executive Summary The functionalization of pyrazoles via conjugate (aza-Michael) addition is a cornerstone transformation in medicinal chemistry, critical for synthesizing kinase inhibitors (e.g., Ruxoli...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The functionalization of pyrazoles via conjugate (aza-Michael) addition is a cornerstone transformation in medicinal chemistry, critical for synthesizing kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents. However, this reaction is frequently plagued by two failure modes: poor regiocontrol (


 vs. 

selectivity) and retro-Michael reversibility .

This guide moves beyond generic "mix-and-stir" instructions. It provides a decision matrix for selecting reaction conditions based on substrate electronics and steric demands, supported by self-validating protocols for Base-Mediated, Metal-Catalyzed, and Asymmetric Organocatalytic routes.

Mechanistic Drivers & Regiocontrol

To optimize this reaction, one must understand the competing tautomeric equilibria. Pyrazoles exist as


-H and 

-H tautomers. The reaction outcome is dictated by the interplay between the nucleophilicity of the specific tautomer and the reversibility of the addition .
The Selectivity Paradox
  • Kinetic Control: The less sterically hindered nitrogen (often

    
    ) attacks the electrophile faster.
    
  • Thermodynamic Control: Because the aza-Michael reaction is often reversible (especially with weak acceptors like acrylamides), high temperatures or long reaction times can equilibrate the mixture to the thermodynamically more stable isomer (usually the one where the substituent minimizes steric clash with adjacent carbon groups).

Pathway Visualization

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways.

PyrazoleMechanism Tautomer Pyrazole Tautomer Equilibrium (N1-H vs N2-H) Deprotonation Base Deprotonation (Formation of Pyrazolate Anion) Tautomer->Deprotonation pKa ~14 Transition Transition State (Nu- Attack on Beta-Carbon) Deprotonation->Transition + Michael Acceptor KineticProduct Kinetic Product (Less Hindered N) Transition->KineticProduct Low T, Short Time ThermoProduct Thermodynamic Product (More Stable Isomer) Transition->ThermoProduct High T, Reversible KineticProduct->ThermoProduct Retro-Michael Equilibration

Figure 1: Mechanistic pathway showing the divergence between kinetic and thermodynamic outcomes in pyrazole conjugate additions.

Protocol A: The Robust Standard (Cesium Carbonate)

Best for: Scale-up, simple substrates, and reactions requiring high conversion over selectivity.

Cesium carbonate (


) is superior to 

or

due to the "Cesium Effect"—the large cation radius stabilizes the pyrazolate anion and enhances solubility in organic solvents, promoting the nucleophilic attack.
Materials
  • Substrate: Pyrazole derivative (1.0 equiv)

  • Acceptor: Acrylate, Acrylonitrile, or Vinyl Sulfone (1.2 – 1.5 equiv)

  • Base:

    
     (0.1 – 0.5 equiv for catalytic; 1.1 equiv if acid-sensitive)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the pyrazole (1.0 equiv) in MeCN (0.5 M concentration).

  • Activation: Add

    
     (10 mol% is a standard starting point). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add the Michael acceptor (1.2 equiv) dropwise.

    • Note: If the reaction is highly exothermic (e.g., with vinyl sulfones), cool to 0°C during addition.

  • Reaction: Stir at 25°C. Monitor via TLC or LC-MS.

    • Self-Validating Check: Reaction is typically complete within 3–12 hours. If >24h is required, heat to 50°C, but be aware this promotes thermodynamic equilibration.

  • Workup: Filter off the solid inorganic base. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Parameters
ParameterRecommendationImpact on Result
Solvent Polarity MeCN or DMFPolar aprotic solvents stabilize the transition state.
Stoichiometry 1.2 equiv AcceptorExcess acceptor drives the equilibrium forward (Le Chatelier's principle).
Temperature 25°C vs 80°C25°C favors kinetic product; 80°C favors thermodynamic product.

Protocol B: High Regioselectivity (Silver Catalysis)

Best for: Substrates where


 vs 

selectivity is critical, particularly with vinyl sulfones.

Silver salts can coordinate to the pyrazole nitrogens, directing the addition sterically and electronically. This protocol is based on recent findings utilizing


.
Materials
  • Catalyst:

    
     (5–10 mol%)
    
  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: 80–100°C.

Step-by-Step Methodology
  • Charge: Combine pyrazole (1.0 equiv), vinyl sulfone (1.2 equiv), and

    
     (10 mol%) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane (0.2 M).

  • Incubation: Heat the mixture to 80°C.

    • Expert Insight: Silver coordinates to the pyridine-like nitrogen, blocking it and forcing alkylation at the other site, or stabilizing a specific tautomer.

  • Monitoring: Monitor for the disappearance of the N-H stretch in IR or by LC-MS.

  • Workup: Filter through a Celite pad to remove silver residues (critical for pharmaceutical intermediates).

Protocol C: Asymmetric Organocatalysis

Best for: Creating chiral centers at the


-position of the acceptor (e.g., nitroolefins).

Using chiral bifunctional organocatalysts (thioureas or squaramides) allows for high enantioselectivity.

Materials
  • Catalyst: Chiral Amine-Thiourea (e.g., Takemoto's catalyst) or Squaramide (10 mol%).

  • Acceptor: Nitroolefin or

    
    -unsaturated imide.
    
  • Solvent: Toluene or DCM (non-polar solvents often enhance H-bonding interactions).

Step-by-Step Methodology
  • Dissolution: Dissolve the catalyst (10 mol%) and Michael acceptor (1.0 equiv) in Toluene. Stir for 10 mins to establish the H-bond complex.

  • Addition: Add the pyrazole (1.2 equiv).

    • Note: Unlike base catalysis, here the pyrazole is often used in slight excess.

  • Reaction: Stir at room temperature or 0°C.

    • Self-Validating Check: Chiral HPLC is required to determine ee%. Do not rely solely on conversion.

  • Quench: Flash chromatography directly on the reaction mixture (silica gel can sometimes catalyze background racemization; use neutral alumina if unstable).

Troubleshooting & Optimization Matrix

Use the following decision tree to select the appropriate condition set for your specific molecule.

OptimizationMatrix Start Start: Analyze Substrate Chiral Is the product chiral? Start->Chiral Regio Is N1/N2 selectivity critical? Chiral->Regio No ProtoC Protocol C: Organocatalysis (Thiourea) Chiral->ProtoC Yes AcidSens Is substrate acid/base sensitive? ProtoA Protocol A: Cs2CO3 (Standard) AcidSens->ProtoA No (Robust) Green Green Protocol: Water/Ultrasound AcidSens->Green Yes (Avoid strong base) Regio->AcidSens No ProtoB Protocol B: Ag2CO3 (Regioselective) Regio->ProtoB Yes (Vinyl Sulfones)

Figure 2: Decision matrix for selecting reaction conditions.

Common Failure Modes
  • Low Conversion: Pyrazole is a poor nucleophile.

    • Fix: Switch to

      
       in DMF or add 18-crown-6 if using 
      
      
      
      .
  • Poor Regioselectivity: Mixture of isomers.

    • Fix: Lower the temperature to -20°C (Kinetic control) or switch to the Silver-catalyzed protocol.

  • Polymerization of Acceptor: Acrylates polymerizing before reaction.

    • Fix: Add a radical inhibitor (e.g., hydroquinone) and run the reaction in the dark.

References

  • Base-Catalyzed Methodology (Cs2CO3)

    • Li, P., et al.
  • Regioselective Silver Catalysis

    • Zhang, X., et al. "Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones."[1] Synthetic Communications.

  • Asymmetric Organocatalysis

    • Wang, J., et al. "A Concise Enantioselective Synthesis... Enabled by an Organocatalytic Aza-Michael Addition."[2][3] Organic Letters.

  • Green Chemistry (Water-Mediated)

    • Banik, B. K., et al. "Ultrasound-assisted aza-Michael reaction in water: a green procedure." Ultrasonics Sonochemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in pyrazole-cyclohexenone coupling

Topic: Minimizing Side Reactions in Aza-Michael Addition Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Aza-Michael Addition

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Scope

The Core Challenge: Coupling a pyrazole (nucleophile) with cyclohexenone (electrophile) is a classic aza-Michael addition (conjugate addition). While theoretically straightforward, this reaction is plagued by three primary failure modes:

  • Regiochemical Ambiguity: Pyrazoles are ambident nucleophiles (

    
     vs. 
    
    
    
    attack).
  • Chemoselectivity Issues: Competition between 1,4-addition (desired) and 1,2-addition (carbonyl attack).

  • Reversibility (Retro-Michael): The product can revert to starting materials, particularly under thermodynamic stress.

This guide provides a self-validating system to navigate these issues, moving beyond "recipe following" to mechanistic control.

Critical Decision Pathways (Visualized)

Figure 1: Mechanistic Forking Paths

This diagram illustrates the kinetic vs. thermodynamic decisions your reaction makes. Use this to diagnose where your side products are coming from.

ReactionPathways Start Pyrazole + Cyclohexenone DirectAdd 1,2-Addition (Kinetic Trap) (Unstable Aminal) Start->DirectAdd Hard Base / Low Temp MichaelTS Transition State (Soft-Soft Interaction) Start->MichaelTS Soft Base / Lewis Acid N1_Product N1-Adduct (Sterically Sensitive) MichaelTS->N1_Product Kinetic Control N2_Product N2-Adduct (Regioisomer) MichaelTS->N2_Product Thermodynamic Control Retro Retro-Michael (High Temp/Long Time) N1_Product->Retro N2_Product->Retro Retro->Start Equilibrium Reversion

Caption: Figure 1. The reaction landscape. Note that 1,2-addition is often a kinetic dead-end, while the N1/N2 ratio is governed by the reversibility of the Michael addition.

Troubleshooting Modules

Module A: Regioselectivity (The N1 vs. N2 Problem)

The Science: Pyrazoles exist in tautomeric equilibrium. When a substituent is present at C3 (or C5), the two nitrogens are not equivalent.

  • Steric Rule: The electrophile (cyclohexenone) prefers the least hindered nitrogen.

  • Electronic Rule: Electron-withdrawing groups (EWG) on the ring decrease nucleophilicity of the adjacent nitrogen.

Diagnostic Table: Why do I have the wrong isomer?

SymptomRoot CauseCorrective Action
Mixture of N1/N2 Tautomeric equilibration is faster than the reaction rate.Switch to Kinetic Control: Lower temperature (

to RT). Use a polar aprotic solvent (DMF/DMSO) to strip cations and accelerate the rate of the major tautomer.
Unexpected N-isomer Thermodynamic equilibration (Reaction ran too long).Monitor Time: Stop reaction immediately upon consumption of SM. Aza-Michael adducts can isomerize over 24h+ via retro-Michael pathways [1].
Poor Selectivity Substrate is "Sterically Neutral."Bulky Protecting Groups: If your pyrazole C3/C5 substituents are similar in size (e.g., Me vs Et), intrinsic selectivity will be low. Use a transient blocking group or specific ligands.
Module B: Chemoselectivity (1,2 vs. 1,4 Addition)

The Science: Cyclohexenone is an


-unsaturated ketone.
  • Hard Nucleophiles (e.g., Grignards, Lithiated pyrazoles) attack the Carbonyl (C=O)

    
    1,2-Addition .
    
  • Soft Nucleophiles (e.g., Neutral pyrazole, Pyrazole + Carbonate base) attack the

    
    -carbon 
    
    
    
    1,4-Addition .

Protocol Adjustment:

  • Avoid:

    
    , 
    
    
    
    (unless carefully controlled). These create "hard" pyrazolide anions that may attack the carbonyl.
  • Prefer:

    
    , 
    
    
    
    , or DBU. These maintain a softer nucleophilic character [2].
Module C: The Reversibility Trap (Low Yields)

The Issue: The aza-Michael reaction is an equilibrium.



If the adduct is sterically crowded (common with cyclohexenone), the equilibrium may lie to the left (starting materials).

Self-Validating Fixes:

  • Concentration: Run the reaction at high concentration (

    
    ) to favor bimolecular association.
    
  • Excess Reagent: Use 1.5–2.0 equivalents of the cheaper component (usually the pyrazole or enone) to push Le Chatelier's principle.

  • Protic Additives: Small amounts of water or alcohols can protonate the intermediate enolate, trapping the product and preventing the reverse reaction [3].

Standardized Protocol: Cesium Carbonate Method

This protocol is designed for robustness over speed, prioritizing the 1,4-adduct and minimizing polymerization.

Reagents:

  • Substituted Pyrazole (

    
    )
    
  • 2-Cyclohexen-1-one (

    
    )
    
  • 
     (
    
    
    
    - Catalytic) or (
    
    
    - Stoichiometric if reaction is sluggish)
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step:

  • Preparation: Dissolve Pyrazole in

    
     (
    
    
    
    ).
  • Activation: Add

    
    . Stir for 10 mins at RT. Why? This deprotonates a small fraction of pyrazole to initiate the catalytic cycle without creating a high concentration of "hard" anions.
    
  • Addition: Add Cyclohexenone dropwise. Why? Prevents high local concentration of enone, reducing risk of enone-enone polymerization.

  • Monitoring: Stir at RT. Monitor by TLC/LCMS at 1h, 4h, and 12h.

    • Checkpoint: If conversion < 10% after 4h, heat to

      
      . Do not  exceed 
      
      
      
      (risk of retro-Michael).
  • Workup: Dilute with EtOAc, wash with

    
     (removes base/DMF).
    
    • Critical: Avoid acidic washes if the product is acid-sensitive (retro-Michael is acid-catalyzed too).

FAQ: Rapid Fire Troubleshooting

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: Likely Cyclohexenone Dimer . Under basic conditions, cyclohexenone can undergo a Baylis-Hillman type dimerization or self-Michael addition.

  • Fix: Reduce base loading or switch to a weaker base (e.g., from

    
     to 
    
    
    
    ).

Q: My product decomposes on the silica column. A: Aza-Michael adducts can be unstable on acidic silica.

  • Fix: Pre-treat the silica gel with

    
     in hexanes to neutralize acidity, or use neutral alumina.
    

Q: Can I use Lewis Acids instead of Bases? A: Yes. Catalysts like


 or 

can activate the enone carbonyl, making the

-carbon more electrophilic without deprotonating the pyrazole [4]. This is excellent for preventing base-mediated side reactions but may be slower.

Troubleshooting Logic Flow

Use this flowchart to diagnose failures in real-time.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC LowConv Low Conversion (<20%) CheckTLC->LowConv WrongProd Wrong Isomer / Byproducts CheckTLC->WrongProd Heat Increase Temp to 40-50°C LowConv->Heat First Solvent Switch to DMF (Polarity) Heat->Solvent If fails IsomerCheck Is it N2 vs N1? WrongProd->IsomerCheck SideRxnCheck Is it Polymer/Dimer? WrongProd->SideRxnCheck Sterics Increase Steric Bulk or Lower Temp IsomerCheck->Sterics BaseConc Dilute Rxn or Add Enone Slowly SideRxnCheck->BaseConc

Caption: Figure 2. Diagnostic logic tree for maximizing yield and selectivity.

References

  • Thermodynamic vs. Kinetic Control in Pyrazole Synthesis: Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Source: Molecules (2022).[1][2][3] URL:[Link]

  • Base Catalysis in Aza-Michael Addition: Title

    
     catalyzed direct aza-Michael addition of azoles to 
    
    
    
    -unsaturated malonates.[4] Source: RSC Advances (2014). URL:[Link]
  • Protic Solvent Effects: Title: Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes.[5] Source: Journal of Organic Chemistry (2018). URL:[Link]

  • Lewis Acid Catalysis (Alternative Pathway): Title: Catalyst-Free Aza-Michael Addition of Azole to

    
    -Unsaturated-
    
    
    
    -keto Ester.[6] Source: Asian Journal of Organic Chemistry (2014). URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in pyrazole additions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with low convers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with low conversion rates in pyrazole addition reactions. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to enhance your experimental success.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues that can lead to poor yields in pyrazole addition reactions, presented in a direct question-and-answer format.

Q1: My pyrazole addition has stalled or is showing no product formation. What are the primary factors to investigate?

Low or no conversion is a common issue that can often be traced back to a few key experimental variables. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Causes & Solutions:

  • Purity and Stability of Reactants: The integrity of your starting materials is paramount. Hydrazine derivatives, in particular, can degrade over time.[1][2]

    • Causality: Hydrazine is a potent nucleophile, but its decomposition products are not. Phenylhydrazine can oxidize and turn reddish-brown, indicating degradation that will inhibit the reaction.[2] Similarly, impurities in your Michael acceptor or dicarbonyl compound can interfere with the catalyst or the reaction pathway.

    • Solution: Use freshly distilled or high-purity hydrazine.[2] Verify the purity of your Michael acceptor/dicarbonyl compound via NMR or other appropriate analytical techniques before starting the reaction.

  • Catalyst Choice and Activity: The catalyst is crucial for activating either the pyrazole nucleophile or the electrophilic partner.

    • Causality: In aza-Michael additions, a base is often used to deprotonate the pyrazole, increasing its nucleophilicity.[3][4] An inappropriate base (pKa too high or too low) or a deactivated catalyst will halt the reaction. Organocatalysts, while powerful, can be sensitive to moisture and air.[5] A control reaction without any catalyst should show no product formation, confirming its essential role.[5]

    • Solution: Screen a panel of catalysts. For aza-Michael additions, common bases like Cs₂CO₃, DBU, or Et₃N are effective.[6] If using an organocatalyst, ensure it is handled under inert conditions if required. Consider increasing the catalyst loading, as insufficient amounts can lead to stalling.

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected.

    • Causality: Many pyrazole syntheses require an initial energy input to overcome the activation barrier. However, excessively high temperatures can lead to reactant degradation.[1][2] The solvent plays a critical role in reactant solubility and can influence reaction pathways.[7][8] For instance, polar aprotic solvents like THF or CH₃CN are often effective for aza-Michael additions.[6]

    • Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. If solubility is an issue, screen alternative solvents.[9] Ensure adequate reaction time, as some additions can be slow, requiring several hours to reach completion.[1]

  • Electronic and Steric Effects: The inherent properties of your substrates dictate their reactivity.

    • Causality: In aza-Michael additions, pyrazoles bearing electron-withdrawing groups (EWGs) are generally more acidic and can be more reactive nucleophiles after deprotonation.[10] Conversely, pyrazoles with electron-donating groups (EDGs) may be less reactive. For the Michael acceptor, substrates with significant steric hindrance around the β-carbon will react more slowly.[11]

    • Solution: If you suspect electronic effects are the issue, consider modifying your synthetic strategy. For a pyrazole with a strong EDG, a stronger base or higher temperature may be required. For sterically hindered substrates, prolonged reaction times or a less bulky catalyst may be necessary.

Q2: My TLC and NMR show multiple products, and the yield of my desired pyrazole is low. What are the likely side products, and how can I minimize them?

The formation of multiple products points to issues with selectivity or incomplete reaction, which directly impacts the yield of the desired compound.

Common Side Products & Minimization Strategies:

  • Regioisomers: This is a frequent problem when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][12]

    • Causality: An unsymmetrical dicarbonyl has two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by hydrazine can occur at either site, leading to two different pyrazole regioisomers that are often difficult to separate.[2]

    • Solution: Altering the reaction solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly favor the formation of a single isomer compared to standard solvents like ethanol.[2]

  • Pyrazoline Intermediates: The reaction may stop at the pyrazoline stage without proceeding to the final aromatic pyrazole.

    • Causality: The synthesis of pyrazoles from α,β-unsaturated carbonyls and hydrazines first forms a pyrazoline, which must then be oxidized to the aromatic pyrazole.[13] This oxidation step may not occur spontaneously or efficiently under the reaction conditions.

    • Solution: If you isolate a pyrazoline, introduce a mild oxidant in a subsequent step. Simply heating the pyrazoline in DMSO under an oxygen atmosphere can be effective.[13] Alternatively, visible light photoredox catalysis in the presence of air can promote the oxidation under very mild conditions.[13]

  • Unreacted Starting Materials: The presence of starting materials on a TLC plate indicates an incomplete reaction.[1][2]

    • Solution: Refer to the troubleshooting steps for low conversion in Q1. The primary strategies are to increase reaction time, moderately increase temperature, or optimize the catalyst system.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

Troubleshooting_Workflow start Start: Low Conversion Rate check_purity 1. Check Reactant Purity (Hydrazine, Acceptor) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions 2. Analyze Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst 3. Evaluate Catalyst System catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_substrate 4. Assess Substrate Effects modify_strategy Action: Modify Substrate or Accept a Lower Yield check_substrate->modify_strategy purity_ok->check_conditions Yes purify Action: Purify/Distill Starting Materials purity_ok->purify No conditions_ok->check_catalyst Yes optimize_temp_time Action: Increase Temp/Time Screen Solvents conditions_ok->optimize_temp_time No catalyst_ok->check_substrate Yes optimize_catalyst Action: Screen Catalysts Increase Loading catalyst_ok->optimize_catalyst No purify->check_purity end_ok Success: Yield Improved purify->end_ok optimize_temp_time->check_conditions optimize_temp_time->end_ok optimize_catalyst->check_catalyst optimize_catalyst->end_ok modify_strategy->end_ok

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: How does my choice of solvent impact reaction yield?

The solvent is not merely a medium for the reaction; it actively influences outcomes. Key considerations include:

  • Solubility: All reactants and catalysts must be sufficiently soluble. Poor solubility can be a primary cause of low conversion.[14] In some cases, solvent-free conditions can lead to faster reaction rates.[7]

  • Polarity: The solvent's polarity can affect the stability of charged intermediates and transition states. Water has been successfully used as a green solvent, often leading to high yields.[8][15]

  • Regioselectivity: As mentioned, fluorinated alcohols can dramatically improve regioselectivity in reactions that can form multiple isomers.[2]

SolventTypical Use CasePotential Impact on YieldReference
Ethanol/MethanolGeneral purpose, common in Knorr synthesis.Can lead to regioisomeric mixtures with unsymmetrical substrates.
THF / CH₃CNAza-Michael additions.Good for dissolving organic substrates; generally inert.[6]
TFE / HFIPUnsymmetrical substrates.Significantly improves regioselectivity, leading to a higher yield of the desired isomer.[2]
WaterGreen chemistry approaches, multi-component reactions.Can accelerate reactions and improve yields, especially with suitable catalysts or surfactants.[8][16]
Solvent-FreeGrinding or neat reactions.Can reduce reaction times and simplify workup, often increasing overall efficiency.[1][7]

Q2: How do electron-donating (EDG) vs. electron-withdrawing (EWG) groups on my substrates affect the reaction?

The electronic nature of substituents on both the pyrazole and the Michael acceptor has a predictable effect on reactivity.

  • On the Pyrazole (Nucleophile):

    • EWG (e.g., -NO₂, -CN, -CHO): These groups increase the acidity of the pyrazole N-H proton, making it easier to deprotonate with a base. This can enhance its nucleophilicity and lead to higher reactivity and better yields.[10]

    • EDG (e.g., -CH₃, -OCH₃): These groups decrease the acidity of the N-H proton, potentially slowing down the reaction.

  • On the Michael Acceptor (Electrophile):

    • EWG (e.g., on an α,β-unsaturated ketone): These groups increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and generally increasing the reaction rate.[12]

Visualizing the Mechanism: Aza-Michael Addition

Understanding the mechanism helps pinpoint where a reaction might be failing. The key steps are the deprotonation of the pyrazole and the subsequent nucleophilic attack.

Caption: Key steps in a base-catalyzed aza-Michael addition.

Protocol: Systematic Reaction Optimization

This protocol provides a framework for troubleshooting a low-yielding pyrazole addition reaction.

Objective: To identify optimal conditions for the reaction between a substituted pyrazole and a Michael acceptor.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Michael acceptor (1.2 eq)

  • Solvent panel (e.g., THF, CH₃CN, EtOH, Toluene)

  • Base catalyst panel (e.g., Cs₂CO₃, DBU, K₂CO₃)

  • TLC plates, stain, and developing chamber

  • Standard laboratory glassware for parallel reactions

Procedure:

  • Baseline Experiment:

    • Set up the reaction using the conditions from the original literature procedure or your initial attempt that resulted in low conversion.

    • Run the reaction for the specified time at the specified temperature.

    • Monitor the reaction at 1-hour intervals using TLC to establish a baseline conversion rate.

  • Solvent Screening (Run in Parallel):

    • Set up four identical reactions, each using a different solvent from the panel (e.g., 2 mL each).

    • Use a consistent catalyst (e.g., Cs₂CO₃, 20 mol%) and temperature (e.g., 50 °C).

    • Stir all reactions for 4 hours.

    • Analyze the conversion in each reaction by TLC or ¹H NMR of the crude mixture. Select the solvent that provides the highest conversion.

  • Catalyst Screening (Run in Parallel):

    • Using the optimal solvent identified in Step 2, set up three reactions with different base catalysts (e.g., Cs₂CO₃, DBU, K₂CO₃ at 20 mol%).

    • Maintain a consistent temperature (50 °C) and stir for 4 hours.

    • Analyze the conversion to identify the most effective catalyst.

  • Temperature Optimization:

    • Using the best solvent and catalyst combination, set up three reactions at different temperatures: room temperature, 50 °C, and 80 °C (reflux).

    • Monitor each reaction by TLC at 2-hour intervals for up to 8 hours.

    • Identify the temperature that gives the best balance of conversion rate and minimal side product formation.

  • Stoichiometry and Concentration:

    • If conversion is still incomplete, consider adjusting the stoichiometry. Run a reaction with an increased amount of the Michael acceptor (e.g., 1.5 to 2.0 eq).[10]

    • Alternatively, run the reaction at a higher concentration to favor the bimolecular reaction.

Analysis: By systematically varying one parameter at a time, this workflow allows for the logical identification of the factors limiting your reaction's conversion rate.

References
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ResearchGate. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Rational Catalyst Design for an Optimized Aza-Michael Addition. Synfacts. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. SpringerLink. Available at: [Link]

  • Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. National Center for Biotechnology Information. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB0184124. Organic Letters. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available at: [Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. Available at: [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole-Cyclohexanones

Introduction In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, molecules incorporating both pyrazole and cyclohexanone scaffolds have garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, molecules incorporating both pyrazole and cyclohexanone scaffolds have garnered significant interest due to their diverse biological activities. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib. The cyclohexanone moiety, a six-membered cyclic ketone, is also a versatile building block in medicinal chemistry. Understanding the structural integrity and metabolic fate of novel compounds combining these two moieties is critical.

Mass spectrometry (MS) stands as an indispensable analytical tool for the structural elucidation of such molecules. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule's structure, revealing key information about its constituent parts and their connectivity. This guide offers a comparative analysis of the fragmentation behavior of pyrazole-cyclohexanone derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct fragmentation pathways elicited by each technique, researchers can select the most appropriate method for their analytical needs and more accurately interpret the resulting data.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of fragments to explain the underlying chemical principles and experimental considerations, grounding its claims in established literature.

Foundational Principles: Fragmentation of the Constituent Moieties

To comprehend the mass spectrum of a pyrazole-cyclohexanone, one must first understand the characteristic fragmentation of its individual components.

The Pyrazole Ring

Under electron impact, the pyrazole ring undergoes several well-documented fragmentation processes. The fragmentation is heavily influenced by the nature and position of substituents.[1][2][3] Key fragmentation pathways include:

  • N-N Bond Cleavage: The cleavage of the weakest bond in the ring, the nitrogen-nitrogen bond, is a predominant fragmentation route.[3]

  • Expulsion of Neutral Molecules: The loss of small, stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) is common.[3][4] The loss of HCN is often a dominant process.[3]

  • Ring Re-arrangement: The molecular ion may undergo rearrangement before fragmentation, leading to complex fragmentation patterns.[5]

The stability of the resulting fragment ions plays a crucial role in determining the relative abundance of the observed peaks in the mass spectrum.[6]

The Cyclohexanone Ring

Cyclic ketones like cyclohexanone exhibit characteristic fragmentation patterns, primarily driven by the presence of the carbonyl group.[7][8]

  • Alpha-Cleavage: The most significant fragmentation pathway for cyclic ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[7][8] This initial ring-opening is often followed by subsequent fragmentation steps.

  • McLafferty Rearrangement: While more common in acyclic ketones, a McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-carbon bond.[9]

  • Characteristic Fragment Ions: For unsubstituted cyclohexanone, α-cleavage followed by the loss of ethene leads to a characteristic fragment at m/z 70. Further fragmentation often produces a base peak at m/z 55.[7][10]

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

For our comparative analysis, we will consider a representative model compound: 2-(1-phenyl-1H-pyrazol-4-yl)cyclohexan-1-one .

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing detailed structural information.

Proposed EI Fragmentation Pathway

The fragmentation of 2-(1-phenyl-1H-pyrazol-4-yl)cyclohexan-1-one under EI would likely proceed through several competing pathways, originating from the molecular ion (M•+).

  • Alpha-Cleavage at the Cyclohexanone Ring: The initial and most probable fragmentation will be the α-cleavage of the C1-C6 bond in the cyclohexanone ring. This is a classic fragmentation for cyclic ketones.[7][8] This would lead to a radical cation.

  • Cleavage of the Pyrazole-Cyclohexanone Bond: A direct cleavage of the bond connecting the two ring systems can occur, leading to the formation of a cyclohexanone radical cation (m/z 98) and a neutral pyrazole radical, or a pyrazole cation and a neutral cyclohexanone radical.[10]

  • Pyrazole Ring Fragmentation: Fragmentation can be initiated from the pyrazole moiety, involving N-N bond cleavage or the loss of HCN, although this might be less favorable than the cyclohexanone ring fragmentation in many cases.[1][3]

  • Secondary Fragmentation: The initial fragment ions will undergo further fragmentation. For instance, the cyclohexanone radical cation (m/z 98) is known to fragment further to produce a base peak at m/z 55.[7][10]

Graphviz Diagram: Proposed EI-MS Fragmentation

EI_Fragmentation M Molecular Ion (M•+) 2-(1-phenyl-1H-pyrazol-4-yl)cyclohexan-1-one A α-Cleavage Product (Ring-Opened Cyclohexanone) M->A α-Cleavage B Cyclohexanone Cation [C6H10O]•+ m/z 98 M->B C-C Bond Cleavage C Phenylpyrazole Cation [C9H7N2]+ M->C C-C Bond Cleavage D Fragment m/z 55 B->D Further Fragmentation E Phenyl Cation [C6H5]+ m/z 77 C->E Loss of N2HCN

Caption: Proposed EI fragmentation pathways for 2-(1-phenyl-1H-pyrazol-4-yl)cyclohexan-1-one.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation Pathway ([M+H]+)

Fragmentation of the protonated molecule will be directed by the location of the proton. The proton is likely to reside on one of the pyrazole nitrogens or the cyclohexanone carbonyl oxygen.

  • Cleavage of the Linker Bond: The most facile fragmentation is often the cleavage of the bond connecting the two ring systems. This is a low-energy pathway that would result in the formation of a protonated phenylpyrazole and a neutral cyclohexanone, or vice-versa.

  • Cyclohexanone Ring Fragmentation: If the proton is on the carbonyl oxygen, fragmentation can be initiated in the cyclohexanone ring, often leading to the loss of a neutral water molecule (H₂O).

  • Pyrazole Ring Fragmentation: If a pyrazole nitrogen is protonated, fragmentation can proceed via ring opening and loss of small neutral molecules. For some nitrogen-containing heterocycles, the loss of HN₃ from the protonated molecule has been observed.[11]

Graphviz Diagram: Proposed ESI-MS/MS Fragmentation

ESI_Fragmentation MH Precursor Ion [M+H]+ F1 Protonated Phenylpyrazole MH->F1 Linker Cleavage F2 Loss of H2O [M+H - H2O]+ MH->F2 Dehydration F3 Protonated Cyclohexanone MH->F3 Linker Cleavage F4 Further Fragmentation Products F1->F4 F2->F4

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 2-(1-phenyl-1H-pyrazol-4-yl)cyclohexan-1-one.

Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardmentSoft ionization, formation of [M+H]⁺ or [M-H]⁻
Molecular Ion M•⁺, often of low abundance[M+H]⁺ or [M-H]⁻, typically high abundance
Fragmentation Extensive, occurs in the sourceControlled, induced by CID in the collision cell
Primary Driver Radical site initiationProtonation site initiation
Typical Fragments Odd and even electron ions from various cleavages (α-cleavage, rearrangements)Even electron ions from loss of stable neutral molecules (H₂O, etc.) and cleavage at the protonated site
Information Yield Detailed structural fingerprintConfirmatory, good for determining molecular weight and probing specific fragmentation channels
Best Suited For GC-amenable, less polar compounds; structural elucidation of unknownsLC-amenable, polar and thermally labile compounds; targeted analysis and confirmation

Experimental Protocols

The choice of methodology is critical for obtaining high-quality, reproducible data. Below are representative protocols for both GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for volatile and thermally stable pyrazole-cyclohexanone derivatives.

Graphviz Diagram: GC-EI-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in volatile solvent (e.g., DCM, Ethyl Acetate) prep2 Filter through 0.22 µm syringe filter prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Temperature Program: Initial: 100°C (1 min) Ramp: 15°C/min to 280°C Hold: 5 min gc1->gc2 ms1 EI Source: 70 eV gc2->ms1 ms2 Scan Range: m/z 40-500 ms1->ms2 ms3 Data Acquisition & Analysis ms2->ms3

Caption: Standard workflow for GC-EI-MS analysis of pyrazole-cyclohexanones.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the pyrazole-cyclohexanone compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (DCM) or ethyl acetate, to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration of approximately 10-50 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumentation (Representative Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for a broader range of pyrazole-cyclohexanones, including those that are less volatile, more polar, or thermally sensitive.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation (Representative Parameters):

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • MS1 Scan: Full scan from m/z 100-600 to find the [M+H]⁺ ion.

    • MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ precursor ion and fragment using an appropriate collision energy (e.g., 10-40 eV).

  • Data Analysis:

    • Confirm the m/z of the protonated molecule from the MS1 scan.

    • Analyze the product ion scan (MS/MS spectrum) to identify major fragment ions.

    • Propose fragmentation pathways based on the loss of neutral molecules from the precursor ion.

Conclusion

The mass spectrometric fragmentation of pyrazole-cyclohexanones is a tale of two moieties, with the observed spectrum being a composite of the characteristic fragmentation patterns of each ring system. The choice of ionization technique fundamentally dictates the type and extent of fragmentation observed. EI-MS provides extensive, structurally rich fragmentation, making it a powerful tool for the de novo elucidation of unknown structures, provided the analyte is amenable to gas chromatography. In contrast, ESI-MS/MS offers a more controlled fragmentation process, ideal for confirming the molecular weight of a known compound and for quantitative studies, with the added versatility of liquid chromatography for a wider range of analytes.

By leveraging the principles and protocols outlined in this guide, researchers can more effectively employ mass spectrometry to characterize these important heterocyclic compounds, accelerating the pace of discovery and development.

References

  • Vertex AI Search. (2023).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • Journal of the Chemical Society B: Physical Organic.
  • Whitman College. GCMS Section 6.11.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate.
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Life Science Journal. (2008).
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Research Solutions. The mass spectra of some pyrazole compounds.
  • Mass Spectrometry: Fragment
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

The core principle of this guide is risk mitigation. All procedures are designed to protect laboratory personnel, the wider community, and the environment.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. All procedures are designed to protect laboratory personnel, the wider community, and the environment. It is imperative to supplement this guide with a thorough consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Assessment and Core Safety Principles

The risk profile of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is inferred from its parent structures. The pyrazole ring system can present significant health hazards, while the cyclohexanone moiety introduces concerns regarding flammability and irritation.[2]

1.1 Inferred Hazard Profile

The following table summarizes the potential hazards based on data for pyrazole and cyclohexanone derivatives. This compound should be handled as if it possesses all these characteristics.

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity (Oral, Dermal) Harmful if swallowed and may be toxic in contact with skin.Pyrazole derivatives are classified with GHS hazard statements H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).
Skin Corrosion/Irritation Causes skin irritation.Both pyrazole and cyclohexanone are known skin irritants.[2] Prolonged contact can lead to redness and discomfort.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Pyrazole itself is classified as causing serious eye damage (H318). Direct contact with the eyes must be avoided.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Certain pyrazole compounds have been shown to affect organs such as the spleen and thyroid.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.This compound should not be allowed to enter drains or waterways.[3]
Combustibility The compound may be a combustible solid or liquid.The cyclohexanone component is a combustible liquid.[2] While the overall compound may be solid, it should be kept away from ignition sources.[4]

1.2 Engineering Controls and Personal Protective Equipment (PPE)

To mitigate these risks, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[1]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • Eye Protection: Tightly fitting chemical safety goggles with side-shields are required at all times.[5]

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

    • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.

    • Respiratory Protection: If there is a risk of generating dusts outside of a fume hood, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is a hazardous waste. It must be collected, stored, and disposed of in accordance with institutional and regulatory requirements.[6] The final disposal method will likely be incineration at a licensed and approved waste disposal facility.[1]

Step 1: Waste Segregation Immediately upon generation, designate any material containing or contaminated with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one as hazardous waste. This includes pure unused compound, reaction residues, contaminated solvents, and spill cleanup debris. This waste stream must be kept separate from all other chemical wastes to prevent unknown and potentially hazardous reactions.[5]

Step 2: Containerization Select a waste container that is:

  • Chemically Compatible: A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Robust and Leak-Proof: The container must have a secure, tightly-fitting lid.

  • Appropriately Sized: Choose a container that will not be overfilled (a maximum of 80% full is recommended).

Step 3: Waste Labeling Proper labeling is a critical compliance and safety step. The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "Waste: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one ".[1]

  • A clear list of all components and their approximate percentages if it is a mixed waste stream.

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).

  • The accumulation start date and the name of the principal investigator or laboratory contact.

Step 4: On-Site Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, and ignition sources.[7]

  • In secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for its collection.

  • Contact your institution's EHS department to schedule a pickup.[1]

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

The following diagram outlines the logical workflow for this disposal process.

G cluster_0 In-Lab Waste Management cluster_1 Final Disposal Pathway A Waste Generation (e.g., Unused chemical, residue, contaminated items) B Segregate Waste Isolate from other chemical streams. A->B C Select Compatible Container (e.g., HDPE, Glass) with secure lid. B->C D Label Container Immediately 'Hazardous Waste', full chemical name, hazards. C->D E Store in Satellite Accumulation Area Secondary containment, away from drains/heat. D->E F Container Full or Time Limit Reached? E->F G Contact Institutional EHS Office Schedule a waste pickup. F->G Yes H Licensed Waste Contractor Collection G->H I Compliant Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Disposal workflow for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or the ventilation is poor, evacuate the entire lab and contact EHS.[2]

  • Eliminate Ignition Sources: If the spilled material is in a solvent or is itself combustible, turn off all nearby ignition sources.[4]

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 1.2.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[2] For solid spills, carefully sweep up the material, avoiding the creation of dust.[8]

  • Collect Waste: Place all contaminated absorbent and cleaning materials into a new, empty hazardous waste container. Seal and label this container as described in Section 2.3.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Never wash a spill down the drain or dispose of cleanup materials in the regular trash. [3]

References

  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • MilliporeSigma. (2026, January 6). Pyrazole Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone.
  • TCI Chemicals. (2025, June 26). 3,5-Dimethylpyrazole Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). TSCA Section 4 Human Exposure Assessment: Cyclohexanone.
  • Fisher Scientific. (2025, December 18). 3,5-Dimethylpyrazole Safety Data Sheet.
  • TargetMol. (2026, February 18). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Cyclohexanone oxime Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.
  • Fisher Scientific. (2025, December 19). Cyclohexanone Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone.
  • TCI Chemicals. (2025, April 28). Cyclohexanone Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 24). 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. PubChem Compound Database.
  • Chemius. (n.d.). Cyclohexanone Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

A Proactive Safety Framework for Handling 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one This document provides a comprehensive operational and safety guide for laboratory personnel handling the novel research compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one

This document provides a comprehensive operational and safety guide for laboratory personnel handling the novel research compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one. As a compound without a specific, published Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount. The following protocols are synthesized from an expert analysis of its core chemical moieties: the 3,5-dimethylpyrazole group and the cyclohexanone ring. This guide is designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established chemical safety principles.[1][2][3]

Anticipated Hazard Profile: A Synthesis of Structural Analogs

To establish a robust safety protocol, we must first understand the potential hazards by examining the compound's constituent parts.

  • The Pyrazole Moiety: Pyrazole and its derivatives are known to present several hazards. The parent compound, 3,5-Dimethylpyrazole, is classified as harmful if swallowed and is a known skin and eye irritant.[4][5] Related structures are also noted to be harmful through skin contact and inhalation.[6] Therefore, we must assume our target compound is, at minimum, a significant irritant to the eyes, skin, and respiratory tract and potentially harmful via oral, dermal, or inhalation exposure.

  • The Cyclohexanone Moiety: Cyclohexanone is a well-characterized solvent with its own set of risks. It is a flammable liquid that can cause serious eye damage.[7][8][9][10] It is also recognized as being harmful if swallowed, inhaled, or absorbed through the skin, with potential for damaging the liver and kidneys upon exposure.[7][9]

The Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical; it is not a substitute for robust engineering controls.[11] The following PPE is mandatory for all handling activities involving this compound.

Primary Engineering Controls

All manipulations of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][12] The laboratory must be equipped with an easily accessible and recently tested eyewash station and safety shower.[6][12]

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles with side shields, compliant with ANSI Z87.1 or equivalent standards, are mandatory at all times. Standard safety glasses are insufficient.

    • Recommended for Splash Risk: When handling solutions, performing transfers, or working with quantities greater than a few grams, a full-face shield must be worn in addition to chemical splash goggles to protect against splashes.[13][14]

  • Hand Protection:

    • Glove Type: Use chemical-resistant nitrile gloves as a minimum standard. Ensure the selected gloves are rated for protection against both pyrazole and ketone-type structures. Always consult the glove manufacturer's compatibility charts.

    • Best Practice: Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.[14] Change the outer glove immediately upon known or suspected contact with the compound.

    • Procedure: Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[15] Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contaminated.[11]

  • Skin and Body Protection:

    • Standard Use: A flame-resistant laboratory coat, fully buttoned, is required for all procedures.

    • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[16]

    • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.

  • Respiratory Protection:

    • Primary Control: A chemical fume hood is the primary method of respiratory protection.

    • Supplemental Control: In situations where engineering controls may not be sufficient (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator with organic vapor cartridges is required.[12] All personnel requiring respirator use must be part of the institution's respiratory protection program, including fit-testing and training.[14]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring safety and regulatory compliance.[16]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Don all required PPE as outlined in Section 2, starting with the lab coat, followed by eye/face protection, and finally gloves (double-gloved).

  • Weighing/Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use appropriate pipettes or syringes. All transfers should be performed over a spill tray or secondary containment.

  • Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove the outer gloves first, followed by the lab coat and face shield, then goggles, and finally the inner gloves.

  • Hygiene: Immediately wash hands with soap and water after removing all PPE.

Chemical Waste Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory penalties.[17] All chemical waste must be treated as hazardous.[18]

  • Segregation: Do not mix this compound's waste with other waste streams unless compatibility has been verified. Keep organic waste separate from aqueous waste.[19][20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one," and any known hazard pictograms as soon as the first drop of waste is added.[17][21]

  • Containment:

    • Solid Waste: Contaminated consumables (e.g., gloves, wipes, weigh paper) must be collected in a designated, labeled, and sealed waste container.

    • Liquid Waste: Liquid waste must be stored in a sealed, compatible container within a secondary containment bin to prevent spills.[21] The container must be kept closed at all times except when adding waste.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[18][22] The rinseate must be collected and disposed of as hazardous liquid waste.[18] After rinsing, deface or remove the original label before disposal in regular trash or glass recycling.[22]

Summary of PPE Recommendations by Task

Task/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Handling (mL scale) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction Monitoring/Workup Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Large-Scale Synthesis (>10g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant CoverallsNIOSH-Approved Respirator (if outside hood)

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for ensuring adequate protection when working with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.

PPE_Workflow PPE Selection Workflow for Novel Compounds start Start: Plan Experiment hazard_assessment Hazard Assessment (Analyze Structural Analogs) start->hazard_assessment engineering_controls Work in Chemical Fume Hood? (Eyewash/Shower Accessible) hazard_assessment->engineering_controls ppe_base Establish Baseline PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat engineering_controls->ppe_base Yes stop STOP Do Not Proceed engineering_controls->stop No task_analysis Analyze Task Risk ppe_base->task_analysis solid_handling Handling Solid? (<1g, No Dust) task_analysis->solid_handling liquid_handling Handling Liquid or >1g Solid? (Splash Potential) task_analysis->liquid_handling spill_cleanup Spill or Aerosol Risk? task_analysis->spill_cleanup solid_handling->liquid_handling No proceed Proceed with Experiment solid_handling->proceed Yes add_faceshield Add Face Shield liquid_handling->add_faceshield Yes liquid_handling->proceed No add_respirator Add NIOSH Respirator spill_cleanup->add_respirator Yes spill_cleanup->proceed No add_apron Add Chemical Apron add_faceshield->add_apron Large Scale? add_apron->proceed add_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Standard Operating Procedure - Chemical Waste Disposal.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet.
  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage.
  • Enamine. Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Pallav Chemicals. Cyclohexanone MATERIAL SAFETY DATA SHEET.
  • Synerzine. (2019, February 1). SAFETY DATA SHEET Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-.
  • Loba Chemie. CYCLOHEXANONE FOR SYNTHESIS - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Cyclohexanone.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 26). SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
  • Benchchem. Personal protective equipment for handling 3-Formyl-2-pyrazinecarboxylic acid.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole.
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  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - Cyclohexanone oxime.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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